2-cyclohexylphenolate;ethyl(triphenyl)phosphanium
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Overview
Description
2-Cyclohexylphenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 2-cyclohexylphenolate and ethyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-cyclohexylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexylphenol derivatives.
Reduction: Reduced forms of the phenolate and phosphonium components.
Substitution: Substituted phenolate and phosphonium derivatives.
Scientific Research Applications
2-Cyclohexylphenolate;ethyl(triphenyl)phosphanium has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including the synthesis of complex molecules and natural products.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-cyclohexylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, facilitating various catalytic processes. The phosphonium group can participate in single-electron transfer reactions, generating reactive intermediates that drive the chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylphenol: A precursor to 2-cyclohexylphenolate;ethyl(triphenyl)phosphanium, known for its use in organic synthesis.
Triphenylphosphine: A widely used reagent in organic chemistry, known for its role in the Wittig reaction and other transformations.
Ethyltriphenylphosphonium Bromide: A related compound used in the synthesis of various phosphonium salts.
Uniqueness
This compound is unique due to its combined properties of phenolate and phosphonium groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
94231-08-0 |
---|---|
Molecular Formula |
C32H35OP |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-cyclohexylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C12H16O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2H2,1H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChI Key |
ZDTRYRMHGXTFLX-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
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